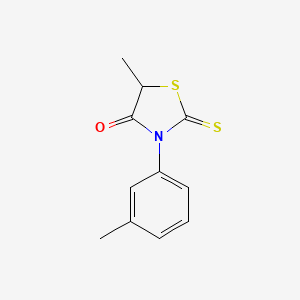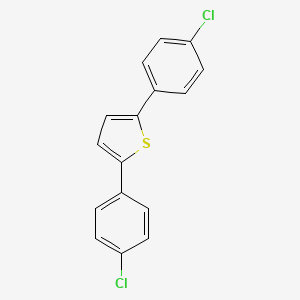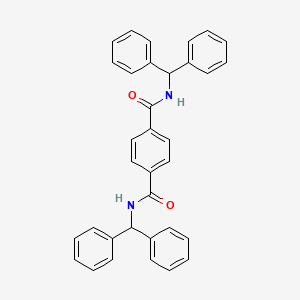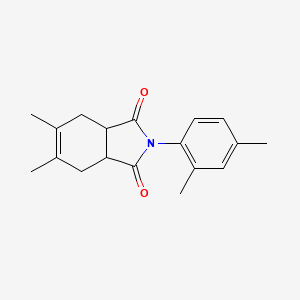
Estra-1,3,5(10)-triene-3,11,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,11,17-triol is a chemical compound belonging to the class of estrogens, which are steroid hormones playing a crucial role in the regulation of the female reproductive system. This compound is structurally characterized by three hydroxyl groups attached to the steroid backbone, making it a triol. It is a derivative of estradiol, one of the primary estrogens in the human body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,11,17-triol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of estradiol derivatives using specific catalysts and reagents. For example, the use of ruthenium catalysts in transfer hydrogenation reactions has been reported to yield various hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatographic separation are employed to isolate and purify the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Estra-1,3,5(10)-triene-3,11,17-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,11,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and hormone replacement therapies.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-3,11,17-triol involves binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the compound’s physiological effects . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cellular components from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Estradiol: A primary estrogen with similar structural features but differing in the number and position of hydroxyl groups.
Estrone: Another estrogen with a ketone group at the C17 position instead of a hydroxyl group.
Estriol: Contains three hydroxyl groups but differs in their positions on the steroid backbone.
Uniqueness: Estra-1,3,5(10)-triene-3,11,17-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications set it apart from other estrogens .
Eigenschaften
Molekularformel |
C18H24O3 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3 |
InChI-Schlüssel |
IGPOPFXCSGWCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)



